(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride
CAS No.: 270062-87-8
Cat. No.: VC21069369
Molecular Formula: C10H13ClN2O4
Molecular Weight: 260.67 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 270062-87-8 |
---|---|
Molecular Formula | C10H13ClN2O4 |
Molecular Weight | 260.67 g/mol |
IUPAC Name | (3S)-3-amino-4-(4-nitrophenyl)butanoic acid;hydrochloride |
Standard InChI | InChI=1S/C10H12N2O4.ClH/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16;/h1-4,8H,5-6,11H2,(H,13,14);1H/t8-;/m0./s1 |
Standard InChI Key | WPIIXVVGUXXORP-QRPNPIFTSA-N |
Isomeric SMILES | C1=CC(=CC=C1C[C@@H](CC(=O)O)N)[N+](=O)[O-].Cl |
SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl |
Canonical SMILES | C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-].Cl |
Introduction
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is a synthetic amino acid derivative characterized by its unique chemical structure, which includes an amino group, a nitrophenyl group, and a butanoic acid moiety. This compound has garnered significant attention in scientific research due to its potential biological activities and applications in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride typically involves a multi-step process:
-
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and L-alanine.
-
Condensation Reaction: A condensation reaction forms an intermediate Schiff base.
-
Reduction: The Schiff base is reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
-
Hydrochloride Formation: The amine is treated with hydrochloric acid to form the hydrochloride salt.
Biological Activity and Applications
This compound exhibits potential biological activities, including:
-
Enzyme Interaction: It acts as a probe in studying enzyme-substrate interactions, particularly with enzymes like glutathione S-transferase.
-
Neuropharmacological Effects: Research suggests it may have therapeutic potential in treating neurological disorders by interacting with the GABAergic system.
-
Antimicrobial Activity: Preliminary studies indicate antimicrobial properties against various bacterial strains.
Safety and Handling
(S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride is classified as harmful if swallowed and causes skin irritation, as indicated by hazard statements H302 and H315, respectively . Proper handling and storage are essential to avoid exposure.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
-
Neuropharmacological Study: Significant anxiolytic effects were observed in animal models, suggesting potential therapeutic applications for anxiety disorders.
-
Antimicrobial Evaluation: The compound demonstrated effective inhibition of bacterial growth at low concentrations, highlighting its antimicrobial potential.
Comparison with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-4-(phenyl)butanoic acid | Lacks nitro group; used in various syntheses | Different biological activity due to absence of nitro group |
2-Amino-3-(4-nitrophenyl)propanoic acid | Different backbone structure; similar activity | Similar biological effects but with a different backbone |
4-Nitro-D-β-homophenylalanine | Related structure; used in peptide synthesis | Used primarily in peptide synthesis rather than biological studies |
The unique combination of functional groups in (S)-3-Amino-4-(4-nitrophenyl)butanoic acid hydrochloride enhances its biological activity compared to structurally similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume